molecular formula C12H20N6O B1676976 5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL CAS No. 686301-48-4

5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL

Cat. No.: B1676976
CAS No.: 686301-48-4
M. Wt: 264.33 g/mol
InChI Key: CVPTTZZCRDVGSU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

NB001, also known as NB-001 or 5-((2-(6-Amino-9H-purin-9-yl)ethyl)amino)pentan-1-ol or HTS 09836, primarily targets the adenylyl cyclase subtype 1 (AC1) . AC1 is a selective subtype of adenylyl cyclases, which is selectively expressed in neurons . The activation of AC1 is activity-dependent, and it plays a crucial role in cortical excitation that contributes to chronic pain and related emotional disorders .

Mode of Action

NB001 acts as a selective inhibitor of AC1 . It inhibits the activity of AC1, leading to a reduction of cellular cAMP accumulation . This inhibition is likely the consequence of indirect effects and is possibly achieved through several mechanisms .

Biochemical Pathways

The inhibition of AC1 by NB001 affects both presynaptic and postsynaptic forms of long-term potentiation (LTP) in the anterior cingulate cortex (ACC), a key cortical area that contributes to pain perception and emotional responses . This leads to a decrease in the phosphorylation levels of both the NMDA receptor GluN2B and AMPA receptor GluA1 . The reduction of cAMP levels via AC1 inhibition is the consequence of indirect effects and is possibly achieved through several mechanisms .

Result of Action

NB001 has been shown to produce analgesic effects in different animal models of chronic pain, including neuropathic pain, inflammatory pain, cancer pain, arthralgia, gout-related pain, visceral pain, and headache . Furthermore, NB001 treatment significantly weakened joint pain-related behavior in mouse models of ankle joint arthritis and knee joint arthritis .

Action Environment

The action of NB001 is influenced by the environment in which it is applied. For instance, in the context of pain treatment, NB001 has been shown to be effective in various animal models of chronic pain . It’s worth noting that environmental factors can significantly impact the pharmacodynamics and pharmacokinetics of a drug, thereby influencing its therapeutic efficacy and safety profile.

Biochemical Analysis

Biochemical Properties

NB001 interacts with AC1, a key intracellular protein that causes both presynaptic and postsynaptic forms of long-term potentiation (LTP) . By inhibiting AC1, NB001 can block behavioral sensitization and injury-related anxiety in animal models of chronic pain .

Cellular Effects

NB001 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly weaken joint pain-related behavior in animal models of arthritis . It also has been shown to block the induction of LTP in brain slices prepared from the anterior cingulate cortex (ACC), a brain region critical for pain perception .

Molecular Mechanism

The molecular mechanism of NB001 involves its selective inhibition of AC1 . This inhibition blocks the presynaptic release of glutamate and postsynaptic responses of AMPA receptors and NMDA receptors, which are enhanced in conditions like chronic pain . By inhibiting AC1, NB001 can block the induction of LTP, a process that contributes to chronic pain and related emotional disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, NB001 has been shown to have long-term effects on cellular function. For instance, it has been found to block the induction of LTP in the ACC of animal models of chronic pain

Dosage Effects in Animal Models

The effects of NB001 have been studied in animal models at different dosages. For example, NB001 treatment (3 mg/kg) significantly weakened joint pain-related behavior in mouse models of ankle joint arthritis and knee joint arthritis

Metabolic Pathways

As a selective inhibitor of AC1, it likely interacts with enzymes and cofactors involved in the adenylyl cyclase pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NB-001 involves the reaction of 6-amino-9H-purine with 2-(2-chloroethylamino)ethanol under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of NB-001 involves large-scale synthesis using the same basic reaction principles but optimized for higher yields and purity. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

NB-001 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of NB-001, as well as substituted compounds where the amino groups have been replaced by other functional groups .

Scientific Research Applications

NB-001 has a wide range of scientific research applications:

Comparison with Similar Compounds

NB-001 is unique in its dual role as an adenylyl cyclase 1 inhibitor and a topical antiviral agent. Similar compounds include:

NB-001 stands out due to its specific inhibition of adenylyl cyclase 1 and its application in both pain management and antiviral treatments .

Properties

IUPAC Name

5-[2-(6-aminopurin-9-yl)ethylamino]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O/c13-11-10-12(16-8-15-11)18(9-17-10)6-5-14-4-2-1-3-7-19/h8-9,14,19H,1-7H2,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPTTZZCRDVGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCNCCCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384648
Record name 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

NB-001 is developed by NanoBio with an additional pharmaceutical treatments utilizing the NanoStat antimicrobial technology for fungal, viral and bacterial infections of the skin and mucous membranes. In addition to *Herpes labialis*, clinical trials has begun with NanoTxt, which is a topical treatment for nail fungus (onychomycosis). NanoBio's product has the potential to be the first topical treatment for nail fungus with efficacy similar to systemic medications.
Record name NB-001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

686301-48-4
Record name NB-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686301484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NB-001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 686301-48-4
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Record name NB-001
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of NB001?

A1: NB001 is a selective inhibitor of calcium-stimulated adenylyl cyclase subtype 1 (AC1). [, , , , , , , , ]

Q2: How does inhibiting AC1 lead to a reduction in pain?

A2: AC1 is a key enzyme in the cAMP signaling pathway, which is involved in neuronal plasticity. [, , ] Inhibiting AC1 in the anterior cingulate cortex (ACC), a brain region implicated in pain processing, blocks long-term potentiation (LTP). [, , , , ] LTP is a form of synaptic plasticity thought to contribute to chronic pain. [, , , ]

Q3: Does NB001 affect pain signaling pathways other than AC1?

A3: Research suggests that NB001 may also modulate NMDA receptor function and phosphorylation, contributing to its analgesic effects. [, ]

Q4: Does NB001 affect synaptic plasticity in brain regions not related to pain?

A4: NB001 does not seem to alter synaptic plasticity in the hippocampus, a brain region associated with learning and memory, suggesting its action is specific to pain pathways. []

Q5: What is the molecular formula and weight of NB001?

A5: The molecular formula of NB001 is C12H21N7O, and its molecular weight is 279.35 g/mol. (Information derived from the provided chemical name: 5-((2-(6-Amino-9H-purin-9-yl)ethyl)amino)pentan-1-ol)

Q6: Is there any spectroscopic data available for NB001?

A6: The provided abstracts do not contain specific spectroscopic data for NB001.

Q7: What types of pain models have been used to study NB001's efficacy?

A7: NB001 has been shown to be effective in rodent models of neuropathic pain (caused by nerve injury), inflammatory pain, bone cancer pain, and visceral pain associated with irritable bowel syndrome. [, , , , , , ]

Q8: How is NB001 administered in these animal models?

A8: Studies have investigated both intraperitoneal and oral administration of NB001, demonstrating analgesic effects in both cases. [, , ]

Q9: Are there any known structure-activity relationships for NB001 or related compounds?

A9: While specific SAR data for NB001 is limited in the provided abstracts, research indicates that the adenine moiety in its structure is not essential for AC isoform selectivity. [, ] This suggests that modifications targeting the ATP binding site of AC could lead to the development of more potent and selective AC inhibitors.

Q10: Does food intake affect the absorption of hNB001?

A10: Food intake had minimal impact on the absorption of hNB001 tablets. []

Q11: What is the safety profile of NB001 in preclinical studies?

A11: Preclinical studies in rodents indicated that NB001 did not interfere with normal pain sensation (nociception), motor function, anxiety levels, or fear responses. [] These findings suggest a favorable safety profile for the compound.

Q12: Were there any observed side effects in the human safety study of hNB001?

A12: The first-in-human study reported that hNB001 showed placebo-like safety and good tolerability in healthy volunteers. []

Q13: Are there any specific drug delivery strategies being explored for NB001?

A13: While the provided abstracts don't elaborate on specific drug delivery approaches for NB001, one study mentions the development of a topical nanoemulsion formulation (NB-001) for treating recurrent cold sores. [, ] This suggests that alternative delivery methods are being investigated.

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